2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It features a chlorophenoxy group and a methoxy-nitrophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide typically involves the following steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with 2-methoxy-4-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-(4-chlorophenoxy)-N-(2-formyl-4-nitrophenyl)acetamide or 2-(4-chlorophenoxy)-N-(2-carboxy-4-nitrophenyl)acetamide.
Reduction: Formation of 2-(4-chlorophenoxy)-N-(2-methoxy-4-aminophenyl)acetamide.
Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a starting material for the synthesis of various derivatives with potential biological activity.
Catalysis: Investigated as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.
Antimicrobial Activity: Evaluated for its antimicrobial properties against various bacterial and fungal strains.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
Agricultural Chemicals: Potential use as a herbicide or pesticide due to its structural similarity to known agrochemicals.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide: Lacks the nitro group, which may affect its biological activity.
2-(4-chlorophenoxy)-N-(4-nitrophenyl)acetamide: Lacks the methoxy group, which may influence its solubility and reactivity.
2-(4-bromophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide: Contains a bromine atom instead of chlorine, potentially altering its chemical reactivity.
Uniqueness
2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, which can significantly influence its chemical and biological properties. The combination of these functional groups may enhance its potential as a versatile compound in various applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-14-8-11(18(20)21)4-7-13(14)17-15(19)9-23-12-5-2-10(16)3-6-12/h2-8H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBCJCAARABSSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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